3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine - 2097966-21-5

3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine

Catalog Number: EVT-1772871
CAS Number: 2097966-21-5
Molecular Formula: C13H22N4
Molecular Weight: 234.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(R)-3-[1-(2,6-Dichloro-3-fluoro-phenyl)-ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)-pyridin-2-ylamine (PF02341066)

Compound Description: PF02341066 is an orally available cMet kinase inhibitor. Research suggests it exhibits favorable pharmacokinetic properties in humans, including a multi-exponential decline in plasma concentration and an apparent half-life of 10 hours. []

Relevance: While structurally different from 3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine, PF02341066 shares the presence of both a piperidine ring and a pyrazole ring within its structure. Both compounds target kinases, indicating potential shared chemical space relevant for kinase inhibition. []

2-[4-(3-Quinolin-6-ylmethyl-3H-[1,2,3]triazolo[4,5-b]pyrazin-5-yl)-pyrazol-1-yl]-ethanol (PF04217903)

Compound Description: PF04217903 is another orally available cMet kinase inhibitor with a distinct structure from PF02341066. Studies indicate it also demonstrates promising pharmacokinetic characteristics in humans, including a multi-exponential plasma concentration decline and an apparent half-life of 6.6 hours. []

3-(Benzo[d][1,3]dioxol-5-yl)-N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-phenylbutan-1-amine (IPR-1)

Compound Description: IPR-1 emerged from virtual screening efforts targeting the urokinase receptor (uPAR). []

N-(3,5-Dimethylphenyl)-1-(4-isopropylphenyl)-5-(piperidin-4-yl)-1H-pyrazole-4-carboxamide (IPR-69)

Compound Description: Identified through a virtual screening campaign focused on uPAR, IPR-69 displayed activity against breast cancer cell invasion, migration, adhesion, and angiogenesis in vitro. Additionally, it showed promising pharmacokinetic properties and reduced tumor volume and metastasis in a mouse model. []

Relevance: IPR-69 shares the presence of a piperidine ring with 3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine. Furthermore, both compounds are pyrazole derivatives and are investigated for their potential in disrupting cancer-related processes. []

3-[(1R)-1-(2,6-Dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-yl-1H-pyrazol-4-yl)pyridin-2-amine (DB08700)

Compound Description: DB08700 exhibits inhibitory activity against various kinases, including ALK, LCK, c-MET, TRKA, TRKB, TIE2, and ABL. It displays antineoplastic activity by inhibiting multiple kinases, leading to cell cycle arrest and apoptosis. []

Relevance: DB08700, like 3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine, contains both a piperidine ring and a pyrazole ring. Both compounds are implicated in interacting with kinases, suggesting a possible common structural basis for kinase modulation. []

N-[(3Z)-2-oxo-3-[phenyl-[4-(piperidin-1-ylmethyl)anilino]methylidene]-1H-indol-5-yl]ethanesulfonamide (Hesperadine)

Compound Description: Hesperadine is a known aurora kinase inhibitor. []

Relevance: Although structurally different from 3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine, Hesperadine shares the presence of a piperidine ring. The inclusion of Hesperadine in this list highlights the relevance of piperidine-containing compounds in kinase inhibition. []

Properties

CAS Number

2097966-21-5

Product Name

3-cyclobutyl-1-(piperidin-2-ylmethyl)-1H-pyrazol-5-amine

IUPAC Name

5-cyclobutyl-2-(piperidin-2-ylmethyl)pyrazol-3-amine

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

InChI

InChI=1S/C13H22N4/c14-13-8-12(10-4-3-5-10)16-17(13)9-11-6-1-2-7-15-11/h8,10-11,15H,1-7,9,14H2

InChI Key

WPAACZFZWKJMIV-UHFFFAOYSA-N

SMILES

C1CCNC(C1)CN2C(=CC(=N2)C3CCC3)N

Canonical SMILES

C1CCNC(C1)CN2C(=CC(=N2)C3CCC3)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.